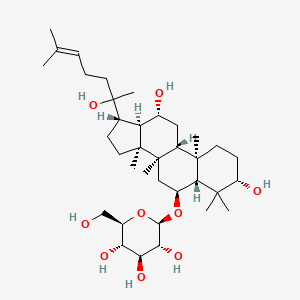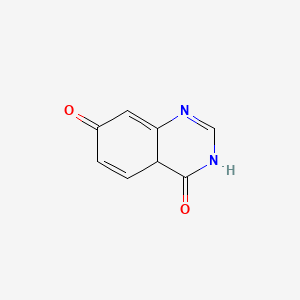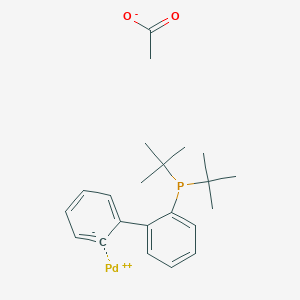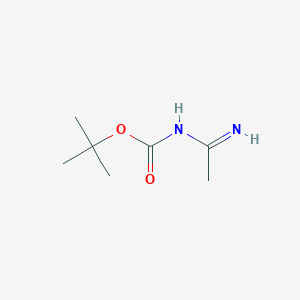
2-imino-3-nitro-3H-pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-3-nitro-3H-pyridin-6-one is a heterocyclic compound that features a pyridinone core with an imino and a nitro group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-3-nitro-3H-pyridin-6-one typically involves the nitration of 2-aminopyridine. One common method includes dissolving 2-aminopyridine in an organic solvent, followed by the addition of liquid bromine. The reaction mixture is then heated to facilitate the formation of 2-amino-5-pyridyl bromide. This intermediate is subsequently nitrated using a nitrating agent at elevated temperatures (110-120°C) to yield 2-amino-3-nitro pyridine .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-3-imino-3H-pyridin-6-one, while nucleophilic substitution can produce a variety of substituted pyridinones.
Applications De Recherche Scientifique
2-Imino-3-nitro-3H-pyridin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of 2-imino-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-nitro pyridine: Similar in structure but lacks the imino group.
3-Nitro-2-pyridone: Contains a nitro group but differs in the position of the functional groups.
Uniqueness
2-Imino-3-nitro-3H-pyridin-6-one is unique due to the presence of both imino and nitro groups on the pyridinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C5H5N3O3 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
2-imino-3-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H,(H2,6,7,9) |
Clé InChI |
CSVKVXDNFKHOBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=N)C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



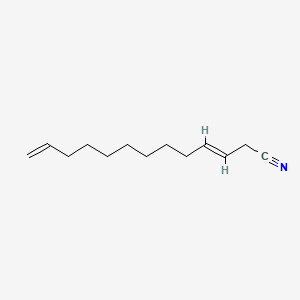
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)


![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12350309.png)
